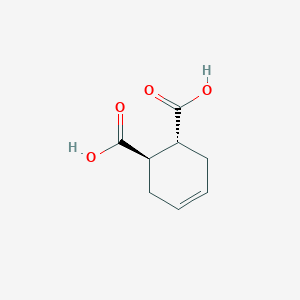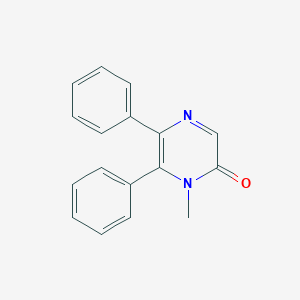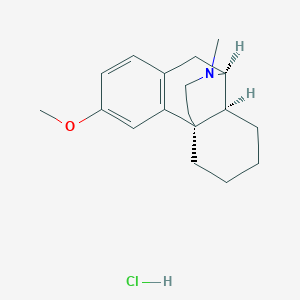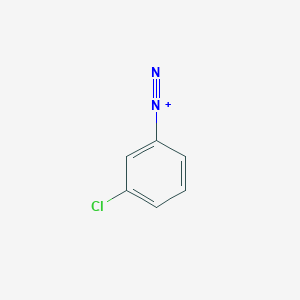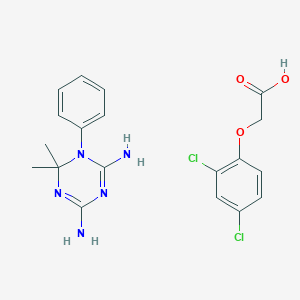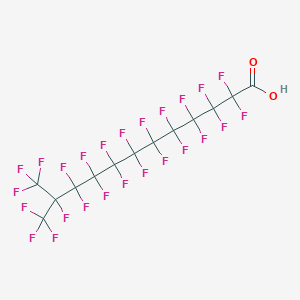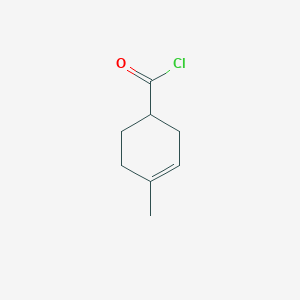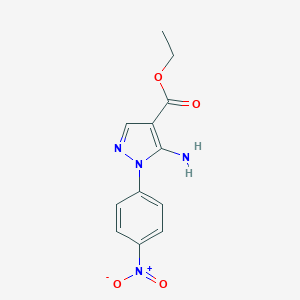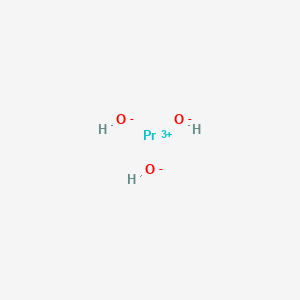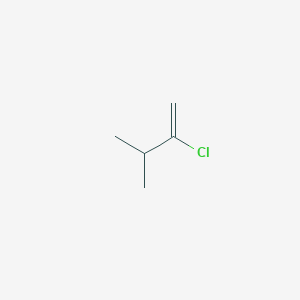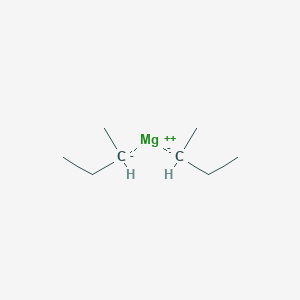![molecular formula C10H18O B095409 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane CAS No. 15536-71-7](/img/structure/B95409.png)
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
Vue d'ensemble
Description
The compound 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane is a bicyclic molecule that is part of a broader class of compounds with interesting chemical and physical properties. These compounds are characterized by their bicyclic structures, which can include various functional groups and substitutions. The papers provided discuss several related bicyclic compounds with different substituents and structural features, which can offer insights into the behavior and characteristics of 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane.
Synthesis Analysis
The synthesis of related bicyclic compounds involves multiple steps and can be optimized for enantiomeric purity and scalability. For instance, an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, starting from commercially available chiral lactone and involving an epimerization/hydrolysis step to avoid tedious purification, yielding the product in 43% over nine chemical transformations . This suggests that the synthesis of 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane could also be approached with similar strategies to ensure purity and efficiency.
Molecular Structure Analysis
The molecular structure of related bicyclic compounds can be quite rigid and non-planar, as seen in the X-ray structure analysis of a silaheterocycle, which revealed significant dihedral angles and smaller intraring valence angles at carbon compared to silicon . This information can be extrapolated to suggest that 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane may also exhibit a rigid and non-planar structure, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
Bicyclic compounds can undergo various chemical reactions, including interactions with metal carbonyls. For example, the reaction of a related 7-oxabicyclo[2.2.1]heptane with iron carbonyls produced several isomers and bimetallic complexes, indicating the potential for 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane to form complexes with transition metals . This reactivity could be useful in the development of new materials or catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds can be influenced by their specific substituents and structural features. For instance, the synthesis of 1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes revealed that certain substituents can confer remarkable thermal stability . This suggests that the physical properties of 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane, such as thermal stability, could be similarly affected by its tert-butyl group and other structural characteristics.
Applications De Recherche Scientifique
Synthesis of Enantiomerically Pure Compounds : An efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is described, showing significant improvements over original routes and producing kilogram amounts of the compound (Maton et al., 2010).
Preparation of Substituted Piperidines : A new scaffold for the preparation of substituted piperidines is developed using tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate synthesized via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane (Harmsen et al., 2011).
Glutamic Acid Analog Synthesis : The synthesis of a glutamic acid analogue from L-serine using a 7-azabicyclo[2.2.1]heptane derivative is reported, showcasing a new approach for synthesizing conformationally constrained amino acids (Hart & Rapoport, 1999).
Fused Piperidine Derivatives Synthesis : Tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is used in the synthesis of fused piperidine derivatives, exploring new methods in organic synthesis (Moskalenko & Boev, 2014).
Study of Endothall Poisoning : An analysis of a fatal case of suicidal ingestion of endothall (7-oxabicyclo[2,2,1]heptane-2,3-dicarboxylic acid) reveals insights into the toxicology and detection methods for this compound (Allender, 1983).
1,1-Di-tert-butylsilacyclopropanes Research : Research into 1,1-di-tert-butylsilacyclopropanes, including the study of vinyl-substituted derivatives, highlights their use in stereoselective insertion reactions and as transfer reagents in heterocycle synthesis (Kroke, 2016).
Creation of New Silirane Compounds : The preparation of 1,1-di-tert-butylsilirane from the thermolysis of 7,7-di-tert-butyl-7-silabicyclo[4.1.0]heptane, exploring new frontiers in organometallic chemistry (Boudjouk, Black, & Kumarathasan, 1991).
Protected 2,3-Methano Amino Acids Synthesis : A study on enantiodivergent synthesis of protected 2,3-methano amino acid analogs using 1-carboxy-2-oxo-3-oxabicyclo[4.1.0]heptane, demonstrating applications in the synthesis of glutamic acid and ornithine analogs (Frick, Klassen, & Rapoport, 2005).
Safety And Hazards
The safety information for 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane indicates that it has the GHS07 pictogram. The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,3)7-4-5-8-9(6-7)11-8/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWERZOKUEPUTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503096 | |
| Record name | 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane | |
CAS RN |
15536-71-7 | |
| Record name | 3-(1,1-Dimethylethyl)-7-oxabicyclo[4.1.0]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15536-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



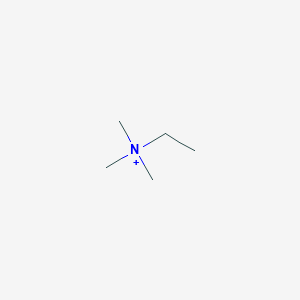
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
